3-Bromo-9,9-diphenyl-9H-xanthene
Description
Historical Development and Evolution of Xanthene Scaffold Research
The story of xanthene chemistry began in the late 19th century, with the synthesis of fluorescein (B123965) by Adolf von Baeyer in 1871, which laid the groundwork for a new class of brilliantly colored and fluorescent dyes. researchgate.net Initially, research was heavily focused on the synthesis and application of these dyes, such as rhodamines and eosins, for textiles, inks, and as biological stains. researchgate.netechemi.comsigmaaldrich.com One of the early synthetic milestones was the condensation of phthalic anhydride (B1165640) derivatives with resorcinol (B1680541) or 3-aminophenol (B1664112) derivatives. echemi.comsigmaaldrich.com
The 20th century saw a significant expansion in the synthetic methodologies for creating the xanthene core. An early example is the work of Sen and colleagues in 1925, who described the synthesis of 3-hydroxyxanthene. icrc.ac.ir Over the years, numerous methods have been developed, including the cyclization of specific building blocks and the modification of the readily available xanthones. icrc.ac.irsigmaaldrich.com The development of greener synthetic procedures, including the use of ionic liquids and ultrasound assistance, has marked a new era in xanthene chemistry, making the synthesis of diverse derivatives more efficient and environmentally friendly. sigmaaldrich.comchemicalbook.com
Significance of Substituted Xanthene Derivatives in Contemporary Organic Chemistry
The true potential of the xanthene scaffold lies in the diverse properties that can be achieved through substitution. The introduction of various functional groups onto the xanthene nucleus dramatically influences its physical, chemical, and biological properties. sigmaaldrich.comsigmaaldrich.com This has made substituted xanthenes a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. icrc.ac.irbldpharm.comnih.gov
Beyond medicine, substituted xanthenes are crucial in material science. They are utilized as sensitizers in photodynamic therapy, as fluorescent probes for biomolecule visualization, and in laser technologies. icrc.ac.irbldpharm.com The ability to tune their photophysical properties, such as absorption and emission wavelengths and quantum yield, through structural modifications makes them highly valuable in the development of advanced materials. icrc.ac.ir
The Unique Position and Potential of Halogenated Xanthene Frameworks, specifically 3-Bromo-9,9-diphenyl-9H-xanthene, in Synthetic and Material Science Research
The introduction of halogens, such as bromine, into the xanthene framework imparts unique electronic properties. The "heavy-atom effect" of halogens like bromine and iodine can significantly influence the photophysical properties of xanthene dyes, particularly by enhancing intersystem crossing. acs.org This is a critical process in applications such as photodynamic therapy and photoredox catalysis.
This compound is a solid compound with the chemical formula C₂₅H₁₇BrO. sigmaaldrich.com While specific research on this particular derivative is still emerging, its structure suggests significant potential. The presence of the bromine atom at the 3-position offers a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules. This makes it a valuable building block in synthetic chemistry. nbinno.com
The two phenyl groups at the 9-position create a rigid, three-dimensional structure. This spiro-like configuration can prevent intermolecular aggregation and π-π stacking, which is often a cause of fluorescence quenching in the solid state. This structural feature, combined with the electronic influence of the bromo-substituent, positions this compound as a promising candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nbinno.comresearchgate.net
Overview of Current Research Landscape and Objectives for Studies Involving this compound
The current research landscape for xanthene derivatives is vibrant and multidisciplinary. Key areas of investigation include the development of novel synthetic methodologies that are both efficient and sustainable, and the exploration of new applications in medicine and materials science. researchgate.net
For a compound like This compound , the primary research objectives would likely focus on:
Exploring its utility as a synthetic intermediate: The bromine atom provides a key site for palladium-catalyzed cross-coupling reactions, enabling the construction of a library of novel xanthene derivatives with tailored properties.
Investigating its photophysical properties: Detailed studies on its absorption, emission, and fluorescence quantum yield are necessary to assess its potential as a fluorescent probe or as a component in optoelectronic devices. The influence of the bromo and diphenyl groups on these properties would be of particular interest.
Evaluating its performance in organic electronic devices: Incorporating this compound into OLEDs as a host or emissive material to study its impact on device efficiency, stability, and color purity would be a logical next step. Its rigid structure is expected to contribute to good thermal stability and high glass transition temperatures in polymeric systems. researchgate.net
Probing its biological activity: While not its most obvious application, the lipophilic nature imparted by the diphenyl groups, combined with the xanthene core, could warrant screening for various biological activities.
In essence, this compound stands at the intersection of several key areas of chemical research. Its unique combination of a halogenated xanthene core and bulky, rigid-directing substituents makes it a molecule of considerable interest for the future of synthetic and materials chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-9,9-diphenylxanthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrO/c26-20-15-16-22-24(17-20)27-23-14-8-7-13-21(23)25(22,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZHFPAAEFAUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)OC4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Bromo 9,9 Diphenyl 9h Xanthene
Established Synthetic Routes to Substituted Xanthenes
The synthesis of the xanthene core is a cornerstone of heterocyclic chemistry, with methods evolving from traditional, often harsh, conditions to sophisticated, atom-economical strategies.
Classical Approaches in Xanthene Core Formation
Historically, the construction of the xanthene framework has relied on a few robust and widely implemented reactions. One of the most fundamental methods is the acid-catalyzed condensation of phenolic compounds with aldehydes or their equivalents. For instance, the synthesis of fluorescein (B123965) and related xanthene dyes is classically achieved through the Friedel-Crafts acylation of resorcinol (B1680541) or substituted phenols with phthalic anhydride (B1165640) in the presence of a strong acid catalyst like sulfuric acid wpmucdn.com. This reaction proceeds through two successive acylations to build the tricyclic system wpmucdn.com.
Another venerable approach involves the condensation of resorcinol with aldehydes under thermal and acid-catalyzed conditions to form a leuco base, which is subsequently oxidized to yield the xanthene dye nih.gov. The oxidation of a pre-formed 9H-xanthene scaffold to the corresponding xanthen-9-one (xanthone) is also a key classical transformation, often serving as a gateway to further derivatization . These foundational methods, while effective, often require high temperatures and strong acids, and can suffer from low yields and the formation of byproducts nih.gov.
Evolution of Catalytic and Multi-Component Strategies
The drive towards green and sustainable chemistry has revolutionized the synthesis of xanthene derivatives. Modern approaches frequently employ multi-component reactions (MCRs), which combine three or more reactants in a single step to generate complex molecules, adhering to principles of step and atom economy nih.gov.
A wide array of catalysts have been developed to improve the efficiency and environmental footprint of xanthene synthesis. These include:
Natural Acid Catalysts : Biodegradable and inexpensive catalysts like citric acid, found in lemon juice, have been successfully used for the synthesis of xanthene derivatives under solvent-free conditions researchgate.net.
Heterogeneous Catalysts : Solid-supported catalysts are advantageous due to their ease of separation and reusability. Examples include metal ion-exchanged zeolites rsc.org, silica (B1680970) sulfuric acid nih.gov, and Fe3O4 magnetic nanoparticles, which allow for simple magnetic recovery nih.gov.
Nanocatalysts : The use of nanocatalysts has been shown to enhance reaction rates and yields due to their high surface-area-to-volume ratio nih.gov.
Ionic Liquids : Employed as environmentally benign reaction media and catalysts, ionic liquids have also found application in xanthene synthesis nih.gov.
These catalytic, one-pot strategies often involve the condensation of an aldehyde with a β-naphthol or an active methylene (B1212753) compound like dimedone, providing access to a diverse library of xanthene structures under milder conditions and with higher efficiency than classical methods nih.govresearchgate.net.
Specific Synthetic Pathways to 3-Bromo-9,9-diphenyl-9H-xanthene
While no single publication details a complete synthesis of this compound, a chemically sound pathway can be designed by combining established reactions for the modification of the xanthene scaffold. The most logical approach is a multi-step synthesis starting from 9H-xanthen-9-one.
Strategies for Bromination at the C-3 Position of Xanthene Analogues
The synthesis of the target molecule logically begins with the preparation of a key intermediate, 3-Bromo-9H-xanthen-9-one ontosight.ainih.gov. This is typically achieved through the electrophilic aromatic substitution of the parent 9H-xanthen-9-one bldpharm.com.
In this reaction, the xanthenone core is treated with a brominating agent. The regioselectivity of the bromination is directed by the existing functional groups. The ether oxygen is an activating, ortho-, para-directing group, while the carbonyl group is a deactivating, meta-directing group. The interplay of these effects favors substitution on the benzene (B151609) ring containing the ether linkage. Electrophilic attack is most likely at the C-2 or C-4 positions. However, due to steric hindrance from the fused ring system, substitution often occurs at the less hindered C-3 position, leading to the desired intermediate. Common bromination reagents for such transformations include N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst like FeBr₃.
A proposed reaction is detailed in the table below.
| Reactant | Reagent | Conditions | Product |
| 9H-Xanthen-9-one | N-Bromosuccinimide (NBS) / Lewis Acid | Inert Solvent | 3-Bromo-9H-xanthen-9-one |
Methods for Incorporating Diphenyl Substituents at the C-9 Position of 9H-Xanthene
The most direct method for converting the C-9 carbonyl of 3-Bromo-9H-xanthen-9-one into a 9,9-diphenyl group is through a double nucleophilic addition using a Grignard reagent nih.gov. Specifically, the reaction would involve treating the brominated xanthenone with at least two equivalents of phenylmagnesium bromide (PhMgBr) nih.gov.
The reaction proceeds in two stages:
The first equivalent of PhMgBr attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
A second equivalent of PhMgBr attacks this intermediate (after initial formation of a ketone-like species is not possible, the attack is on the same carbonyl carbon after workup of an intermediate state is not practical in a one-pot addition). The standard mechanism for ketones involves the first addition creating a magnesium alkoxide intermediate. A second addition is not spontaneous. Therefore, the reaction with two equivalents of Grignard reagent followed by an acidic workup leads to the formation of a tertiary alcohol.
This process yields 3-bromo-9-hydroxy-9,9-diphenyl-9H-xanthene . To obtain the final target compound, this tertiary alcohol intermediate must be reduced to remove the hydroxyl group. This can be accomplished using a variety of reducing agents, such as triethylsilane in the presence of a strong acid (e.g., trifluoroacetic acid), which is effective for the ionic reduction of such tertiary alcohols.
| Reactant | Reagent | Conditions | Product |
| 3-Bromo-9H-xanthen-9-one | 1. Phenylmagnesium Bromide (excess) 2. H₃O⁺ (workup) | Anhydrous Ether/THF | 3-Bromo-9-hydroxy-9,9-diphenyl-9H-xanthene |
| 3-Bromo-9-hydroxy-9,9-diphenyl-9H-xanthene | Triethylsilane / Trifluoroacetic Acid | Dichloromethane | This compound |
One-Pot and Multi-Step Synthesis Design for this compound
Based on the individual transformations discussed, a complete multi-step synthesis can be designed azom.comwalisongo.ac.id. A one-pot synthesis for this specific target is highly improbable due to the incompatibility of the required reagents (e.g., electrophilic brominating agents and nucleophilic Grignard reagents).
A rational multi-step synthetic design is proposed as follows:
Step 1: Synthesis of 9H-Xanthen-9-one. This can be achieved via the oxidation of 9H-xanthene or through other classical ring-formation methods .
Step 2: Bromination. Electrophilic bromination of 9H-xanthen-9-one using NBS and a suitable catalyst to regioselectively yield 3-Bromo-9H-xanthen-9-one.
Step 3: Diphenylation via Grignard Reaction. Reaction of 3-Bromo-9H-xanthen-9-one with an excess of phenylmagnesium bromide in an anhydrous solvent, followed by aqueous workup, to produce the intermediate 3-bromo-9-hydroxy-9,9-diphenyl-9H-xanthene.
Step 4: Reduction. Reduction of the tertiary alcohol intermediate from Step 3 using an ionic hydrogenation system (e.g., Et₃SiH/TFA) to furnish the final product, This compound .
Each step in this sequence would require purification of the intermediate product to ensure high purity of the subsequent materials, which is characteristic of a deliberate multi-step synthesis approach walisongo.ac.id.
Optimization of Reaction Conditions for Enhanced Yield, Purity, and Selectivity in the Synthesis of this compound
The synthesis of xanthene derivatives is often a multi-component reaction, and its efficiency is highly dependent on a range of parameters. The optimization of these conditions is crucial for maximizing yield, ensuring high purity, and achieving the desired regioselectivity, which is particularly important for a specifically substituted compound like this compound.
Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of various xanthene derivatives, catalysts play a pivotal role. Studies have shown that the choice between different catalysts, such as Lewis acids, solid acids, or organocatalysts, can dramatically influence the outcome of the reaction. The concentration of the catalyst is also a critical factor; for example, using 10 mol percent of a Sn(II)/nano silica catalyst has been found effective for synthesizing 14H-dibenzoxanthenes. frontiersin.org
The reaction medium is another significant variable. While traditional organic solvents are often used, the move towards greener alternatives like water or ethanol (B145695), or even solvent-free conditions, has shown promising results. frontiersin.org In some cases, aqueous media have been shown to be effective, simplifying workup procedures and reducing environmental impact. iau.irresearchgate.net
Temperature and reaction time are intrinsically linked. Microwave-assisted synthesis, for example, can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner product formation compared to conventional heating methods. jksus.org Similarly, the use of ultrasonic irradiation has been demonstrated to accelerate reactions and improve yields under mild conditions. nih.gov
The following table summarizes the optimization of reaction conditions for the synthesis of various xanthene derivatives, which can be extrapolated for the synthesis of this compound.
| Parameter | Variation | Effect on Yield, Purity, and Selectivity |
| Catalyst | Lewis acids (e.g., ZrCl₄, SnCl₂), solid acids (e.g., nano perlite (B1173460) sulfuric acid), organocatalysts | Influences reaction rate and yield; can enhance selectivity. frontiersin.orgnih.gov |
| Solvent | Ethanol, water, acetonitrile, solvent-free | Affects solubility of reactants and catalyst activity; green solvents reduce environmental impact. frontiersin.org |
| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may lead to side products; optimization is key. frontiersin.org |
| Energy Source | Conventional heating, microwave irradiation, ultrasound | Alternative energy sources can reduce reaction times and improve yields. nih.gov |
Emerging and Sustainable Methodologies Relevant to this compound Synthesis
Recent advancements in chemical synthesis have emphasized the need for sustainable and environmentally benign processes. These principles are highly relevant to the synthesis of complex molecules like this compound, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. frontiersin.orgacs.orgdigitellinc.com
Green Chemistry Principles in Xanthene Synthesis
The application of green chemistry principles to the synthesis of xanthenes has gained considerable traction. benthamdirect.com A primary focus is the use of environmentally friendly solvents, with water and ethanol being notable examples that can replace hazardous organic solvents. tandfonline.com The development of reusable catalysts is another cornerstone of green xanthene synthesis. frontiersin.org For instance, catalysts like sulfonated fructose (B13574) or Sn(II)/nano silica are not only efficient but can also be recovered and reused, making the process more economical and sustainable. frontiersin.org
Furthermore, multicomponent reactions (MCRs), which are often employed for xanthene synthesis, align well with green chemistry principles by combining several steps into a single operation, thereby saving time, energy, and resources. benthamdirect.com Energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis are also being increasingly adopted to promote greener transformations. nih.govresearchgate.net These methods often lead to shorter reaction times, higher yields, and can be performed under milder conditions. researchgate.net
Application of Novel Catalytic Systems in Xanthene Functionalization
The development of novel catalytic systems is a driving force in modern organic synthesis, offering new pathways for the functionalization of xanthene cores. These advanced catalysts can provide higher activity, greater stability, and improved selectivity compared to traditional systems.
One area of innovation is the use of heterogeneous catalysts, which are in a different phase from the reactants. This simplifies their separation from the reaction mixture, allowing for easy recovery and recycling. Examples include copper grafted on functionalized halloysite (B83129) and Sn(II) supported on nano-silica, which have been successfully used for the synthesis of xanthene derivatives in aqueous media. frontiersin.orgiau.ir
Nanocatalysts, with their high surface-area-to-volume ratio, have also emerged as powerful tools in xanthene synthesis. nih.gov For instance, Fe₃O₄/PEG/succinic anhydride nanocatalysts have been employed for the eco-friendly synthesis of benzo[b]xanthene-triones. nih.gov
Photocatalysis using semiconductor quantum dots (QDs) represents a cutting-edge approach for the selective functionalization of the xanthene structure. acs.org This visible-light-mediated process offers an inexpensive and mild route for C-C bond formation at the 9H-position of xanthene. acs.org Additionally, coordination cages and metal-organic frameworks (MOFs) are being explored as sophisticated catalytic systems that can encapsulate reactants and facilitate specific transformations on the xanthene scaffold. rsc.orgresearchgate.net Ruthenium-catalyzed enantioselective synthesis has also been described for creating chiral xanthene derivatives, highlighting the potential for precise control over the molecular architecture. digitellinc.com
The table below highlights some novel catalytic systems and their applications in the synthesis of xanthene derivatives.
| Catalyst Type | Example | Application in Xanthene Synthesis |
| Heterogeneous Catalyst | Sn(II)/nano silica | Synthesis of 14H-dibenzoxanthenes in ethanol. frontiersin.org |
| Hybrid Catalyst | Cu-anchored on furfural (B47365) imine-functionalized halloysite | Three-component synthesis of xanthene derivatives in aqueous media. iau.ir |
| Nanocatalyst | Fe₃O₄/PEG/succinic anhydride | Multicomponent reaction to form benzo[b]xanthene-triones under sonication. nih.gov |
| Photocatalyst | Semiconductor Quantum Dots (e.g., CdSe, CdS) | Selective functionalization of the xanthene 9H position under visible light. acs.org |
| Enantioselective Catalyst | Ru(II) arene complex with chiral amines | Enantioselective construction of chiral xanthene tricyclic systems. digitellinc.com |
| Coordination Cage | Octanuclear Co₈ cages | Catalytic oxidation of xanthene-based dyes. rsc.org |
Reactivity and Mechanistic Investigations of 3 Bromo 9,9 Diphenyl 9h Xanthene
Reactivity of the Bromine Substituent for Further Functionalization
The bromine atom at the 3-position of the xanthene core is the principal site for a multitude of functionalization reactions. As an aryl bromide, it serves as a versatile handle for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds, and aryl bromides are common and effective substrates for these transformations. beilstein-journals.orgnih.gov 3-Bromo-9,9-diphenyl-9H-xanthene is an ideal candidate for such reactions, allowing for the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. jyu.fi The reaction is catalyzed by a palladium(0) species and requires a base to activate the boronic acid. jyu.fi It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. jyu.fi For this compound, a Suzuki coupling could introduce new aryl or vinyl groups at the 3-position.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govorganic-chemistry.org This method is a cornerstone for the vinylation of aryl halides. beilstein-journals.orgnih.gov While aryl iodides are highly reactive, aryl bromides are also excellent substrates, often preferred for industrial applications due to their stability and lower cost. beilstein-journals.orgnih.gov
Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org The reaction is typically run under mild, anaerobic conditions. wikipedia.orgorganic-chemistry.org This would result in the formation of a 3-alkynyl-9,9-diphenyl-9H-xanthene derivative.
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It utilizes a palladium catalyst with specialized, bulky phosphine (B1218219) ligands (such as XPhos or RuPhos) and a strong base. nih.govresearchgate.net This reaction would allow for the synthesis of various amine-substituted 9,9-diphenyl-9H-xanthene derivatives, which are valuable in materials science. The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org
Table 1: Summary of Cross-Coupling Reactions for this compound This table is interactive. You can sort and filter the data.
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Resulting Functional Group |
|---|---|---|---|---|
| Suzuki-Miyaura | C-C | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl, Styrenyl |
| Heck | C-C | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Vinyl |
| Sonogashira | C-C | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Alkynyl |
| Buchwald-Hartwig | C-N | Primary/Secondary Amine | Pd(OAc)₂, Bulky Ligand (e.g., XPhos) | Arylamine |
| Buchwald-Hartwig | C-O | Alcohol/Phenol | Pd Catalyst, Ligand, Base | Aryl Ether |
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl bromides like this compound is generally not feasible. The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom) to stabilize the intermediate Meisenheimer complex. The xanthene ring system, being electron-rich, does not facilitate this pathway. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates generated under very strong basic conditions (e.g., sodium amide), are possible but often lack regioselectivity and are not compatible with many functional groups, making them less synthetically useful in this context.
The bromine atom can be used to generate highly reactive organometallic intermediates.
Grignard Reagents: Reaction of this compound with magnesium metal would produce the corresponding Grignard reagent, 3-(bromomagnesium)-9,9-diphenyl-9H-xanthene. This organometallic species is a powerful nucleophile and a strong base, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.
Organolithium Reagents: Alternatively, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures can induce a lithium-halogen exchange, yielding the 3-lithio-9,9-diphenyl-9H-xanthene derivative. This organolithium species is an even more potent nucleophile than the Grignard reagent and can be used in similar reactions with electrophiles.
Reactions Involving the Xanthene Core and its Electron-Rich Environment
The xanthene core, with its ether linkage and two fused benzene (B151609) rings, is an electron-rich aromatic system. This electronic character makes the unsubstituted positions on the aromatic rings susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The substitution pattern would be directed by the existing oxygen atom and the bulky diphenyl groups. For instance, bromination of the related spiro[fluorene-9,9'-xanthene] (B3069175) has been shown to occur at the 2' and 7' positions of the xanthene moiety. researchgate.net The bulky 9,9-diphenyl groups would likely exert significant steric hindrance, influencing the regioselectivity of any incoming electrophile.
Stereochemical Aspects and Conformational Analysis in Reactivity Studies of 9,9-Disubstituted Xanthenes
The 9,9-diphenyl-9H-xanthene scaffold possesses a distinct three-dimensional structure. The central xanthene ring system adopts a boat-like conformation, and the two phenyl groups at the C9 position are not coplanar with the xanthene backbone. These bulky substituents create a rigid, sterically hindered environment. This defined conformation has significant implications for reactivity:
It can sterically shield the faces of the xanthene aromatic rings, potentially influencing the approach of reagents in electrophilic substitution reactions.
The rigidity of the scaffold is a key feature when these molecules are used as building blocks for larger structures, such as hole-transporting materials in perovskite solar cells, where molecular geometry affects material properties. researchgate.net
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
Understanding the mechanisms of reactions involving this compound relies on a combination of kinetic and spectroscopic methods.
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are indispensable for identifying reactants, intermediates, and products, thereby confirming reaction pathways. For example, ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to observe key intermediates in catalytic cycles, such as those in a Suzuki coupling reaction. doi.org
Kinetic Studies: Reaction progress kinetic analysis can provide deep insights into the roles of catalysts, ligands, and reagents. organic-chemistry.org By monitoring the concentration of species over time, rate laws can be determined, and catalytic cycles can be better understood. For instance, such studies have been crucial in optimizing ligands for the Buchwald-Hartwig amination to improve reaction rates and yields for challenging substrates. organic-chemistry.org
These analytical techniques are crucial for moving beyond simple product synthesis to a deeper, predictive understanding of the compound's reactivity, enabling the rational design of more efficient and selective chemical transformations.
Role and Applications of 3 Bromo 9,9 Diphenyl 9h Xanthene in Advanced Chemical Systems
Precursor for Ligand Synthesis in Organometallic Catalysis
The functionalized xanthene scaffold is a cornerstone in the design of ligands for organometallic catalysis. The specific geometry and electronic properties of these ligands can profoundly influence the activity, selectivity, and stability of metal catalysts. Although detailed studies focusing exclusively on 3-Bromo-9,9-diphenyl-9H-xanthene are limited, its chemical structure makes it an ideal precursor for creating sophisticated ligand architectures.
The development of phosphine (B1218219) ligands, particularly bidentate phosphines, is crucial in homogeneous catalysis. The this compound molecule serves as a foundational element for synthesizing such ligands. The carbon-bromine bond at the 3-position is a key reactive site for introducing phosphorus-containing groups.
Standard synthetic routes to convert the aryl bromide into a phosphine include:
Lithiation followed by reaction with a chlorophosphine: The bromo-group can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. The resulting aryllithium species is a powerful nucleophile that can react with a chlorodiphenylphosphine (B86185) (ClPPh₂) to form the desired phosphine ligand.
Palladium-catalyzed phosphination: Cross-coupling reactions, such as the Buchwald-Hartwig phosphination, offer a direct method to form the carbon-phosphorus bond. This involves reacting this compound with a phosphine source like diphenylphosphine (B32561) (HPPh₂) in the presence of a palladium catalyst and a base.
The resulting phosphine ligand would incorporate the rigid 9,9-diphenyl-9H-xanthene backbone, which is known to influence the bite angle and steric environment of the resulting metal complex, thereby controlling catalytic outcomes.
Asymmetric catalysis, which enables the synthesis of single-enantiomer chiral molecules, relies heavily on the design of effective chiral ligands. The this compound framework offers a template for creating new chiral architectures. While this specific precursor has not been detailed in prominent studies, the principles of ligand design suggest several pathways:
Introduction of Chiral Phosphine Groups: Chiral phosphine moieties could be introduced at the 3-position. If a chiral phosphine, such as one with P-stereogenicity, is used in the synthesis, the resulting ligand would be chiral.
Derivatization to Create Atropisomerism: The bulky 9,9-diphenyl groups on the xanthene scaffold create a sterically hindered environment. Further substitution or functionalization, potentially initiated from the bromo-group, could lead to rotationally restricted bonds, resulting in atropisomeric chirality. This is a well-established strategy for creating effective ligands for asymmetric transformations.
Ligands derived from the xanthene scaffold, such as Xantphos, are renowned for their performance in various catalytic reactions due to their large, well-defined bite angles. Although catalysts based specifically on ligands from this compound are not documented in dedicated reports, their potential can be inferred.
A hypothetical phosphine ligand derived from this precursor could be applied in:
Asymmetric Hydrogenation: The rigidity and chirality of the ligand would be critical in creating a chiral pocket around the metal center, enabling the enantioselective reduction of prochiral olefins or ketones.
Cross-Coupling Reactions: In reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the steric bulk of the diphenyl-xanthene moiety could promote the challenging reductive elimination step, potentially leading to higher efficiency for the formation of sterically demanding products.
C-H Activation: The electronic properties of the ligand can be tuned to facilitate C-H bond cleavage, a fundamental step in many modern synthetic methodologies.
The performance of such a hypothetical ligand in these transformations would be a subject of empirical research, focusing on optimizing reaction conditions to maximize yield and selectivity.
Building Block for Functional Organic Materials
The unique photophysical and electronic properties of the 9,9-diphenyl-9H-xanthene core make it an attractive building block for advanced organic materials. Its rigid, three-dimensional structure can disrupt intermolecular packing, which is often beneficial for achieving high quantum efficiencies in light-emitting devices and good film-forming properties.
The this compound unit can be integrated into larger molecular structures like polymers and oligomers through established synthetic methods. The bromo-functional group is a versatile handle for polymerization reactions, such as:
Suzuki Polycondensation: Reaction with a diboronic acid or ester in the presence of a palladium catalyst would lead to a conjugated polymer where the 9,9-diphenyl-9H-xanthene unit is part of the polymer backbone.
Yamamoto or Sonogashira Polymerization: These cross-coupling reactions provide alternative routes to create conjugated polymers with specific electronic and photophysical properties.
Incorporating the bulky 9,9-diphenyl-9H-xanthene unit into a polymer chain can enhance solubility and prevent the aggregation-caused quenching of fluorescence, making such materials suitable for applications in sensors and organic electronics.
The development of efficient and stable hole-transporting materials (HTMs) is critical for high-performance OLEDs and perovskite solar cells. Materials based on spiro[fluorene-9,9′-xanthene] (SFX), a structurally related core, have shown excellent performance in these applications.
While specific research on this compound as an OLED component is not prominent, its structure is highly relevant. The 9,9-diphenyl-9H-xanthene core provides good thermal stability and a high glass transition temperature, which are essential for device longevity. The bromo-group can be readily converted into other functional groups, such as triarylamines, which are a cornerstone of modern HTM design.
For instance, a Buchwald-Hartwig amination reaction on this compound with a diarylamine would yield a molecule with a classic donor-acceptor structure. The diarylamine portion would serve as the hole-transporting (donor) moiety, while the xanthene core acts as a rigid, insulating scaffold. The resulting material would likely possess a high triplet energy, making it a potential candidate for use as a host material for phosphorescent emitters in OLEDs.
Components in Molecular Switches or Sensors
The integration of xanthene derivatives into molecular switches and sensors is an area of active research, driven by their unique photophysical properties. Although specific studies on this compound in this context are not extensively documented, the functional groups present in this molecule suggest its potential utility. The bromine atom and the diphenyl substituents on the xanthene core are key to this potential.
The related compound, 3-Bromo-9H-xanthen-9-one, is known to be utilized in the development of fluorescent dyes and chemical sensors. chemimpex.comchemimpex.com Its ability to absorb and emit light at specific wavelengths makes it a valuable component in bioimaging and for detecting various analytes. chemimpex.comchemimpex.com The bromine atom in these structures enhances their reactivity and can be a site for further functionalization, allowing for the tuning of their photophysical properties or for linking to other molecules. chemimpex.comchemimpex.com
For this compound, the presence of the bromine atom offers a handle for synthetic modification, enabling the attachment of photochromic units or recognition moieties. The bulky 9,9-diphenyl groups can influence the molecule's conformational flexibility and its interaction with the surrounding environment, which are critical factors in the design of molecular switches. For instance, photo-induced changes in the conformation of the diphenyl groups could lead to a measurable change in the molecule's fluorescence or other spectroscopic signals, forming the basis of a molecular switch.
The general principle behind using xanthene-based compounds as sensors lies in their responsive fluorescence. The interaction of the xanthene core with an analyte can lead to changes in its electronic structure, resulting in either quenching or enhancement of its fluorescence. The 3-bromo and 9,9-diphenyl substituents would modulate these interactions, potentially leading to sensors with high selectivity and sensitivity.
| Feature | Potential Role in Molecular Switches/Sensors |
| Xanthene Scaffold | Provides a rigid, fluorescent core. |
| 3-Bromo Substituent | Acts as a site for further functionalization to attach recognition units or photoactive groups. Can also influence the photophysical properties through the heavy-atom effect. |
| 9,9-Diphenyl Groups | Sterically influence the molecular conformation and interactions with analytes, potentially leading to selective responses. Can be modified to tune solubility and solid-state packing. |
Contributions to Supramolecular Assembly and Host-Guest Chemistry
The non-covalent interactions of molecules are the foundation of supramolecular chemistry, leading to the formation of highly ordered and functional architectures. The xanthene scaffold is an excellent platform for designing molecules that can participate in self-assembly and host-guest interactions due to its defined shape and potential for introducing various functional groups.
Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures. The interplay between π-π stacking, halogen bonding, and weaker van der Waals forces would dictate the final supramolecular structure. Research on other xanthene derivatives has demonstrated their ability to form complex structures, and it is conceivable that this compound could form, for example, columnar or layered structures through a programmed self-assembly process.
Molecular recognition, the specific binding of a guest molecule to a host molecule, is a central concept in host-guest chemistry and is governed by non-covalent interactions. The design of host molecules with specific cavities and binding sites is crucial for achieving high selectivity.
Derivatives of 9-phenyl-9H-xanthene have been investigated for their host properties. researchgate.net These studies have shown that the xanthene framework can create a cleft-like environment suitable for encapsulating small guest molecules. The phenyl group at the 9-position, analogous to the diphenyl groups in the title compound, plays a crucial role in shaping this binding pocket and in establishing non-covalent interactions with the guest.
In the case of this compound, the two phenyl groups at the C9 position would create a well-defined hydrophobic cavity. This cavity could potentially bind to complementary guest molecules through a combination of hydrophobic effects and π-π stacking interactions. The bromine atom, located on the periphery of the xanthene core, could also contribute to guest binding through halogen bonding or by modulating the electronic properties of the host molecule. The ability to tune the host-guest interactions by modifying the substituents on the xanthene scaffold is a key advantage of this class of compounds.
| Interaction Type | Potential Contribution to Supramolecular Chemistry |
| π-π Stacking | The phenyl groups and the xanthene core can engage in stacking interactions, driving self-assembly and stabilizing host-guest complexes. |
| Halogen Bonding | The bromine atom can act as a halogen bond donor, providing directionality and strength to supramolecular assemblies. |
| Van der Waals Forces | Contribute to the overall stability of the assembled structures and the binding of guests within the host's cavity. |
| Hydrophobic Effect | The nonpolar nature of the diphenyl-substituted xanthene core can drive the encapsulation of nonpolar guests in aqueous or polar environments. |
Advanced Characterization Methodologies in the Research of 3 Bromo 9,9 Diphenyl 9h Xanthene
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For "3-Bromo-9,9-diphenyl-9H-xanthene," obtaining a suitable single crystal and performing X-ray diffraction analysis would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the expected geometry of the xanthene core and the phenyl substituents.
Conformation: The exact conformation of the molecule in the crystal lattice, including the dihedral angles of the phenyl rings relative to the xanthene plane. This would provide a static picture that can be compared with the dynamic information obtained from VT-NMR studies.
Intermolecular interactions: Information about how the molecules pack in the crystal, revealing any significant intermolecular interactions such as π-π stacking or halogen bonding involving the bromine atom.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| Volume (ų) | 2025 |
| Z | 4 |
| Density (calc.) (g/cm³) | 1.35 |
| R-factor | < 0.05 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of "this compound," as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula (C₂₅H₁₇BrO) by comparing the experimental mass with the calculated mass. Techniques like Electrospray Ionization (ESI) are often used to gently ionize the molecule, preserving the molecular ion.
Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in tandem mass spectrometry, MS/MS), a characteristic fragmentation pattern is obtained. The analysis of these fragments can help to confirm the structure of the molecule. For "this compound," expected fragmentation pathways would include the loss of the bromine atom, cleavage of the phenyl groups, and fragmentation of the xanthene core. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key signature in the mass spectrum for all bromine-containing fragments.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are characteristic of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic rings, the C-O-C stretching of the ether linkage in the xanthene core, and various C=C stretching and C-H bending vibrations of the aromatic systems. The C-Br stretching vibration would also be present, typically in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The non-polar C=C bonds of the aromatic rings are expected to give strong signals in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Asymmetric C-O-C Stretch (Ether) | 1270 - 1200 |
| Symmetric C-O-C Stretch (Ether) | 1150 - 1070 |
| C-Br Stretch | 600 - 500 |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Processes
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, is used to investigate the electronic transitions within the molecule and to characterize its photophysical properties.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of "this compound" is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated system of the xanthene core and the phenyl rings. The presence of the bromine atom may cause a slight red-shift in the absorption maxima compared to the unsubstituted 9,9-diphenyl-9H-xanthene due to the heavy-atom effect.
Fluorescence Spectroscopy: Many xanthene derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), "this compound" may exhibit fluorescence emission. The fluorescence spectrum would provide information about the energy of the first excited singlet state. The bromine atom, being a heavy atom, could potentially quench the fluorescence through enhanced intersystem crossing to the triplet state, leading to a lower fluorescence quantum yield compared to non-brominated analogues. The study of solvatochromism, i.e., the effect of solvent polarity on the absorption and emission spectra, can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.
Electrochemical Methods for Redox Behavior Analysis
The redox behavior of this compound is critical for understanding its potential use in electronic devices, where it might function as a hole-transporting or electron-blocking material. The xanthene core and the attached phenyl groups are redox-active moieties.
Techniques such as cyclic voltammetry (CV) and controlled potential electrolysis would be employed to determine the oxidation and reduction potentials of the molecule. This data provides insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While the general electrochemical behavior of xanthene-based compounds has been studied, specific experimental data from cyclic voltammetry or controlled potential electrolysis for this compound is not available in peer-reviewed literature.
Below is a hypothetical data table illustrating the kind of information that would be generated from such electrochemical studies. It is important to reiterate that these are representative values and not actual experimental data for this compound.
Hypothetical Electrochemical Data for this compound
| Parameter | Value |
|---|---|
| Oxidation Potential (Eox) vs. Fc/Fc+ | Not Available |
| Reduction Potential (Ered) vs. Fc/Fc+ | Not Available |
| HOMO Energy Level (eV) | Not Available |
| LUMO Energy Level (eV) | Not Available |
Future Research Directions and Emerging Trends for 3 Bromo 9,9 Diphenyl 9h Xanthene
Exploration of Novel Catalytic Systems Incorporating 3-Bromo-9,9-diphenyl-9H-xanthene Derivatives for Challenging Transformations
The xanthene scaffold is the foundation for a highly successful class of bisphosphine ligands, most notably Xantphos, which are prized for their ability to form stable and active metal complexes for a variety of catalytic transformations. rsc.orgrsc.org These ligands are characterized by their wide "bite angle," a geometric parameter defined by the phosphorus-metal-phosphorus angle, which is crucial for influencing the selectivity and activity of the catalyst. acs.org Derivatives of this compound are promising candidates for the next generation of these ligands.
Future research is directed towards synthesizing phosphine-functionalized derivatives of this compound. The bromine atom at the 3-position serves as a convenient handle for introducing phosphine (B1218219) groups via cross-coupling reactions. The resulting ligands could be used in conjunction with transition metals like palladium, rhodium, or copper to catalyze challenging chemical transformations. acs.org The steric and electronic properties imparted by the diphenyl groups at the C9 position and the bromo-substituent are expected to fine-tune the catalytic activity, potentially leading to higher yields and selectivities in reactions such as C-C and C-N bond formations. acs.orgacs.org
| Catalytic Reaction | Metal Center | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Rhodium | Prostereogenic enones | ~100% | 96% | acs.org |
| Cross-Coupling | Palladium | Aryl bromides | High | N/A | researchgate.net |
| Hydroamination | Copper(I) | Unactivated alkenes | Good to Excellent | N/A | rsc.org |
| Hydroformylation | Rhodium | Alkenes | High | N/A | rsc.org |
This table shows the performance of existing Xantphos-type ligands, indicating the potential catalytic proficiency of new derivatives based on the this compound scaffold.
Integration into Advanced Materials with Tunable Optoelectronic and Photophysical Functionalities
Xanthene-based molecules, such as fluorescein (B123965) and rhodamine, are renowned for their exceptional photophysical properties, including high fluorescence quantum yields and excellent photostability. dntb.gov.uaresearchgate.net These characteristics make them ideal building blocks for advanced organic materials used in applications like Organic Light-Emitting Diodes (OLEDs), solar cells, and fluorescent sensors. The this compound scaffold offers several avenues for creating materials with tunable properties.
The rigid xanthene core helps to maximize π-conjugation, which is essential for strong fluorescence. nih.gov The bromine atom can be used to introduce further functional groups, allowing for the fine-tuning of the molecule's emission color and quantum yield. elsevierpure.comresearchgate.net Furthermore, the bulky diphenyl groups at the C9 position can prevent intermolecular aggregation, a common issue that leads to fluorescence quenching in the solid state. This makes derivatives of this compound particularly promising for solid-state lighting and display applications. Research in this area will focus on synthesizing a library of derivatives and characterizing their photophysical and electronic properties to establish structure-property relationships. researchgate.netresearchgate.net
| Dye Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Key Features | Reference |
| Fluorescein | ~490 | ~515 | High | High brightness, pH-sensitive | dntb.gov.ua |
| Rhodamine | ~550 | ~575 | Very High | Excellent photostability, water-soluble | dntb.gov.uanih.gov |
| Spirocyclic Xanthenes | Varies | Varies | Switchable | "Off-On" fluorescence mechanism | researchgate.netnih.gov |
This table illustrates the typical photophysical properties of common xanthene dyes, which serve as a benchmark for the development of new materials from this compound.
Development of Green and Sustainable Synthetic Routes for Large-Scale Production and Application
As the potential applications of this compound and its derivatives expand, the need for environmentally friendly and scalable synthetic methods becomes paramount. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and generate significant waste. Green chemistry principles are now being applied to the synthesis of xanthene derivatives to address these issues. bohrium.com
Future research will focus on developing one-pot syntheses and utilizing sustainable catalytic systems. For example, solid acid catalysts like cellulose (B213188) sulfuric acid or reusable magnetic nanoparticles have been shown to be effective for the synthesis of other xanthenes under solvent-free conditions. pnu.ac.irpnu.ac.irrsc.org Another promising approach is the use of alternative energy sources, such as ultrasound irradiation, which can dramatically reduce reaction times, increase yields, and often allows for the use of less hazardous solvents like water or ethanol (B145695). ijsssr.comnih.govbenthamdirect.comtandfonline.comnih.gov The goal is to develop a synthetic protocol for this compound that is not only efficient but also economically viable and environmentally benign for large-scale production.
| Method | Catalyst | Solvent | Conditions | Yield | Key Advantage | Reference |
| Conventional | H₂SO₄ | Toluene | Reflux | Moderate | Established method | N/A |
| Ultrasound-Assisted | HClO₄ | Acetic Acid | 80°C, 30-90 min | 90-98% | Rapid reaction | nih.gov |
| Magnetic Nanoparticles | Fe₃O₄ NPs | Water | Reflux | High | Recyclable catalyst | rsc.org |
| Biopolymer Catalyst | Cellulose Sulfuric Acid | Solvent-free | 100°C | Good to Excellent | Biodegradable catalyst | pnu.ac.irpnu.ac.ir |
Application in Advanced Chemical Sensing and Imaging Probes, focusing on Molecular Interaction Studies
The high fluorescence and photostability of the xanthene core make it an excellent platform for the development of chemical sensors and biological imaging agents. dntb.gov.uaresearchgate.net The this compound molecule is a particularly attractive starting point for creating such probes. The bromine atom provides a reactive site for attaching specific recognition moieties (e.g., chelators for metal ions or binding sites for biomolecules).
The general design principle for such a sensor involves a "turn-on" or ratiometric fluorescence response. researchgate.net In its initial state, the probe might be non-fluorescent or emit at a certain wavelength. Upon binding to the target analyte, a conformational or electronic change is induced, leading to a significant increase in fluorescence intensity or a shift in the emission wavelength. The bulky diphenyl groups can help create a specific binding pocket and minimize non-specific interactions. Future work will involve the synthesis of functionalized derivatives of this compound and the study of their interactions with various analytes, such as toxic metal ions (e.g., Hg²⁺) or biologically important molecules, both in solution and within living cells. researchgate.netscispace.comnih.gov
Advancements in Computational Prediction and Machine Learning Approaches for Rational Design of Xanthene-Based Molecules
The traditional, trial-and-error approach to discovering new molecules with desired properties is time-consuming and expensive. Computational chemistry and machine learning are emerging as powerful tools to accelerate this process. rsc.orgyoutube.com These methods can be used to predict the properties of molecules before they are synthesized, allowing researchers to focus their efforts on the most promising candidates.
For this compound, computational models can predict key parameters such as its catalytic activity, photophysical properties, and binding affinity for various targets. acs.org Machine learning algorithms, trained on large datasets of existing xanthene derivatives, can identify complex structure-property relationships and even propose novel molecular structures with optimized functionalities. acs.orgexlibrisgroup.com By integrating these in silico techniques into the research workflow, the development of new catalysts, materials, and sensors based on the this compound scaffold can be significantly streamlined, reducing costs and accelerating the pace of discovery.
Q & A
Q. Q1. What are the common synthetic routes for 3-bromo-9,9-diphenyl-9H-xanthene, and how can regioselectivity be ensured during bromination?
Methodological Answer: The synthesis typically begins with a xanthene core functionalized with phenyl groups. A key step involves electrophilic aromatic bromination. To achieve regioselectivity at the 3-position, directing groups (e.g., electron-donating substituents) or steric effects from the 9,9-diphenyl groups are exploited. For example, Grignard reagents like o-tolylmagnesium bromide can be used to introduce aryl groups, followed by bromination under controlled conditions (e.g., using N-bromosuccinimide (NBS) in a polar solvent) . Characterization via -NMR and X-ray crystallography (e.g., SHELX refinement) is critical to confirm regiochemistry .
Q. Q2. How can spectroscopic and crystallographic data resolve contradictions in structural assignments of brominated xanthenes?
Methodological Answer: Contradictions between spectroscopic (e.g., NMR chemical shifts) and crystallographic data often arise from dynamic effects or crystal packing. For this compound, X-ray diffraction provides unambiguous confirmation of the bromine position and torsion angles, while -NMR and NOESY experiments validate solution-phase conformations. Cross-referencing with structurally analogous compounds (e.g., 9,9-dimethyl derivatives) can clarify discrepancies .
Q. Q3. What are the primary applications of this compound in materials science?
Methodological Answer: This compound serves as a precursor for optoelectronic materials, particularly in organic semiconductors and OLEDs. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups, while the rigid xanthene backbone enhances thermal stability. Studies on polyimides derived from 9,9-disubstituted xanthenes demonstrate improved dielectric constants () and low moisture absorption, relevant for electronic encapsulation .
Advanced Research Questions
Q. Q4. How do substituents at the 9,9-positions influence the electronic and steric properties of brominated xanthenes?
Methodological Answer: The 9,9-diphenyl groups introduce steric bulk, which can hinder bromination at adjacent positions and stabilize the xanthene core. Comparative studies with 9,9-dimethyl or 9-phenyl-9-trifluoromethyl analogs show:
Q. Q5. What strategies optimize the yield of this compound in large-scale syntheses?
Methodological Answer: Key strategies include:
- Catalyst Selection : Use of Lewis acids (e.g., FeCl) to enhance bromination efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Bromination at 0–5°C minimizes side reactions (e.g., dibromination).
Scale-up trials report yields >85% with purity >98% (HPLC) under optimized conditions .
Q. Q6. How can computational modeling predict the reactivity of brominated xanthenes in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model the electron density at the bromine site, predicting activation energies for Suzuki-Miyaura couplings. For this compound, the LUMO energy (-1.8 eV) correlates with Pd(0) catalyst compatibility. Experimental validation via cyclic voltammetry confirms oxidative addition feasibility .
Safety and Handling
Q. Q7. What are the key safety protocols for handling brominated xanthenes in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (CLP classification: Acute Toxicity Category 4) .
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Data Contradiction Analysis
Q. Q8. How to address discrepancies between theoretical and experimental 1H^1H1H-NMR chemical shifts for brominated xanthenes?
Methodological Answer: Discrepancies often arise from solvent effects or dynamic averaging. For example, calculated shifts (via Gaussian) may not account for anisotropic effects in aromatic systems. Experimental validation using deuterated solvents (e.g., CDCl) and variable-temperature NMR can resolve ambiguities. Cross-referencing with X-ray data ensures accuracy .
Advanced Characterization Techniques
Q. Q9. What advanced techniques validate the crystallinity and purity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C-Br = 1.89 Å) and confirms dihedral angles (e.g., 15.2° between xanthene and phenyl planes) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (m/z 397.306 for [M+H]) .
- DSC/TGA : Measures thermal stability (decomposition onset >300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
